molecular formula C22H14N4O2S2 B5092567 N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE

N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B5092567
M. Wt: 430.5 g/mol
InChI Key: BVBOESFFOAOBDG-UHFFFAOYSA-N
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Description

N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two benzothiazole groups attached to a benzene ring through amide linkages, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-N,4-N-bis(1,3-benzothiazol-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2S2/c27-19(25-21-23-15-5-1-3-7-17(15)29-21)13-9-11-14(12-10-13)20(28)26-22-24-16-6-2-4-8-18(16)30-22/h1-12H,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBOESFFOAOBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzothiazole derivatives with benzene-1,4-dicarboxylic acid derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-BIS(1,3-BENZOTHIAZOL-2-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to its dual benzothiazole groups, which provide distinct electronic and steric properties. These features make it particularly suitable for applications in coordination chemistry and as a potential therapeutic agent.

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